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Experimental Data on BPR1J-097 and a Key Analog

The table below summarizes the available experimental data for BPR1J-097 and a related compound,

BPR1J-340, which shares a similar code name and was investigated by the same research group.

Compound Reported In Vitro Potency Reported In Vivo Efficacy Key Findings &
Name (ICs0 | GCso) (Animal Model) Context

| BPR1J-097 | - FLT3 kinase ICso: 1-10 nM - Cell growth (GCso): 21 nM (MOLM-13), 46 nM (MV4-11)
[1] | Pronounced, dose-dependent tumor growth inhibition and regression in FLT3-driven AML murine
xenograft models [1]. | Suggested to have favorable pharmacokinetic properties; proposed for further
preclinical and clinical development [1]. | | BPR1J-340 | « FLT3 kinase ICso: ~25 nM ¢ Cell growth (GCso):
~3-5 nM (MOLM-13, MV4;11) [2] | Pronounced tumor growth inhibition and regression in FLT3-ITD+
AML murine xenograft models [2]. | Pharmacokinetic parameters in rats were determined; the study also

explored synergistic effects with the HDAC inhibitor Vorinostat [2]. |

Details of Key Experimental Protocols

© 2026 Smolecule. All rights reserved. 1/4 Tech Support


https://www.smolecule.com/products/s548028?utm_src=pdf-body
https://www.smolecule.com/products/s548028?utm_src=pdf-interest
https://www.smolecule.com/products/s548028?utm_src=pdf-body
https://www.smolecule.com/products/s548028?utm_src=pdf-body
https://www.smolecule.com/products/s548028?utm_src=pdf-body
https://www.academia.edu/54102203/BPR1J_097_a_novel_FLT3_kinase_inhibitor_exerts_potent_inhibitory_activity_against_AML
https://www.academia.edu/54102203/BPR1J_097_a_novel_FLT3_kinase_inhibitor_exerts_potent_inhibitory_activity_against_AML
https://www.academia.edu/54102203/BPR1J_097_a_novel_FLT3_kinase_inhibitor_exerts_potent_inhibitory_activity_against_AML
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0083160
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0083160
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0083160
https://www.smolecule.com/products/s548028?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C U | e Specifications & Pricing

The experimental data for these compounds were generated using standard preclinical methodologies in

oncology drug discovery.

¢ In Vitro Kinase Activity Assay (ICso): This measures the concentration of a compound needed to
inhibit 50% of the FLT3 kinase activity in a cell-free system. Typically, recombinant FLT3 protein is
incubated with the test compound and ATP. The remaining kinase activity is often quantified using
luminescent or fluorescent methods to determine the 1Cso value [2].

e Cellular Proliferation Assay (GCso): This assesses the concentration of a compound required to
inhibit 50% of cell growth. FLT3-ITD+ human AML cell lines (e.g., MOLM-13, MV4-11) are cultured
and treated with the compound. Cell viability is usually measured after 48-72 hours using colorimetric
methods like MTS, and the GCso is calculated [2].

¢ In Vivo Efficacy Studies (Mouse Xenograft Models): These studies evaluate the antitumor effect in
a live animal. Immunodeficient mice are implanted with human FLT3-driven AML cancer cells. Once
tumors are established, mice are treated with the compound or a control vehicle. Tumor volume is
monitored over time to determine the level of growth inhibition or regression [1] [2].

The Role of FLT3 Inhibition in AML

The following diagram illustrates the mechanism of action of FLT3 inhibitors and the rationale for their use

in Acute Myeloid Leukemia (AML), which is central to the development of compounds like BPR1J-097.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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